molecular formula C9H6N2O2 B1215174 2,6-Diisocyanatotoluene CAS No. 91-08-7

2,6-Diisocyanatotoluene

Cat. No. B1215174
Key on ui cas rn: 91-08-7
M. Wt: 174.16 g/mol
InChI Key: RUELTTOHQODFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04031050

Procedure details

In another reactor, a fully blocked diurethane of 80/20 2,4/2,6-toluene diisocyanate mixture was prepared by slowly adding 87.1 parts of 80/20 toluene diisocyanate to 142 parts of 2-ethylhexanol containing 1 drop of dibutyl tin dilaurate with external cooling to maintain the reaction mixture below 100° C.
[Compound]
Name
diurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]1[C:3](=[CH:7][C:8](=[CH:12][CH:13]=1)[N:9]=[C:10]=[O:11])[N:4]=[C:5]=[O:6].[C:14]([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC>C(C(CCCC)CO)C>[CH3:14][C:7]1[C:3]([N:4]=[C:5]=[O:6])=[CH:2][CH:13]=[CH:12][C:8]=1[N:9]=[C:10]=[O:11] |f:1.2.3|

Inputs

Step One
Name
diurethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(N=C=O)=CC(N=C=O)=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)C(CO)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with external cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction mixture below 100° C.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1N=C=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.